Propyl perfluoroheptanoate

Description

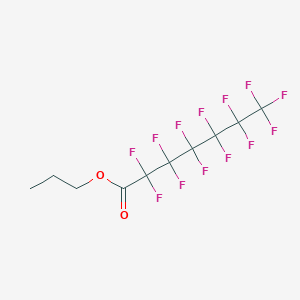

Structure

3D Structure

Properties

CAS No. |

134638-94-1 |

|---|---|

Molecular Formula |

C10H7F13O2 |

Molecular Weight |

406.14 g/mol |

IUPAC Name |

propyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |

InChI |

InChI=1S/C10H7F13O2/c1-2-3-25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |

InChI Key |

TWMBCWLVFGAURH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Propyl Perfluoroheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of propyl perfluoroheptanoate, a fluorinated ester of interest in various scientific and industrial applications. The document details the underlying chemical principles, a representative experimental protocol, and methods for purification and characterization.

Introduction

This compound (C₁₀H₇F₁₃O₂) is a perfluoroalkyl substance (PFAS) characterized by a propyl ester group attached to a perfluoroheptanoyl chain.[1][2] Its highly fluorinated nature imparts unique physicochemical properties, making it a subject of interest in materials science, and as a potential component in advanced formulations. This guide outlines a robust laboratory-scale methodology for its synthesis and subsequent purification to a high degree of purity.

Synthesis of this compound

The synthesis of this compound is achieved via a Fischer-Speier esterification reaction. This classic method involves the reaction of a carboxylic acid (perfluoroheptanoic acid) with an alcohol (n-propanol) in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed.

Reaction Scheme

Caption: Fischer-Speier esterification of perfluoroheptanoic acid with n-propanol.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Perfluoroheptanoic acid (PFHA)

-

n-Propanol, anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add perfluoroheptanoic acid and an excess of n-propanol (typically 3-5 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred mixture.

-

Reflux: Attach a reflux condenser (and a Dean-Stark trap if used to remove water azeotropically with a solvent like toluene) and heat the reaction mixture to a gentle reflux. The reaction temperature will be close to the boiling point of n-propanol (97 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture. The reaction is typically refluxed for 4-8 hours.

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Purification of this compound

The crude product from the synthesis contains the desired ester, unreacted starting materials, the acid catalyst, and water. A multi-step purification process involving extraction, washing, drying, and distillation is necessary to isolate the pure this compound.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel. If a co-solvent like toluene was used, it can be removed under reduced pressure first. Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate to facilitate separation.

-

Washing:

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted perfluoroheptanoic acid. Carbon dioxide evolution will be observed. Repeat until no more gas evolves.

-

Wash the organic layer with deionized water to remove any remaining salts.

-

Finally, wash the organic layer with brine to help break any emulsions and remove the bulk of the dissolved water.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.

-

Distillation: The crude ester is then purified by fractional distillation under reduced pressure to obtain the pure this compound. The boiling point will depend on the applied pressure.

Data Presentation

The following tables summarize the key physical and chemical properties of the reactants and the product, along with representative reaction parameters.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Perfluoroheptanoic Acid | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid | C₇HF₁₃O₂ | 364.06 |

| n-Propanol | Propan-1-ol | C₃H₈O | 60.10 |

| This compound | Propyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | C₁₀H₇F₁₃O₂ | 406.14[1] |

Table 2: Representative Reaction Parameters and Expected Outcome

| Parameter | Value/Condition |

| Molar Ratio (PFHA : n-Propanol) | 1 : 4 |

| Catalyst | Concentrated H₂SO₄ |

| Catalyst Loading | ~1.5% (w/w of PFHA) |

| Reaction Temperature | ~97 °C (Reflux) |

| Reaction Time | 6 hours |

| Expected Yield | 75-85% (representative) |

| Expected Purity (post-distillation) | >98% |

Note: The expected yield and purity are based on typical Fischer esterification reactions and may vary depending on the specific experimental conditions.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the final product and confirm its molecular weight from the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the propyl group protons. The triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen are expected.

-

¹³C NMR: Will show distinct signals for the carbon atoms of the propyl group and the carbonyl carbon.

-

¹⁹F NMR: Will provide detailed information about the perfluoroheptyl chain.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

This technical guide provides a foundational understanding and a practical framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and purity requirements.

References

Propyl Perfluoroheptanoate: A Technical Overview

IUPAC Name: Propyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate[1]

Chemical Formula: C₁₀H₇F₁₃O₂[1]

Molecular Weight: 406.14 g/mol [1]

This technical guide provides a comprehensive overview of propyl perfluoroheptanoate, a per- and polyfluoroalkyl substance (PFAS). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available computed and experimental data.

| Property | Value | Source |

| Physical State | Not reported | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Kovats Retention Index | 807 | NIST Mass Spectrometry Data Center |

| LogP (calculated) | Not reported |

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed scientific literature. However, a general approach to the synthesis of a perfluorinated ester such as this would typically involve the esterification of perfluoroheptanoic acid with propanol. This reaction is commonly acid-catalyzed.

Generalized Experimental Protocol for Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine perfluoroheptanoic acid and a molar excess of propanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways

There is a significant lack of specific research on the biological activity and associated signaling pathways of this compound. However, given its classification as a PFAS, it is plausible that it may share some toxicological properties with other better-studied PFAS compounds.

Research on related PFAS, such as perfluorooctanoic acid (PFOA), has indicated potential interactions with various biological pathways. These studies suggest that some PFAS can activate nuclear receptors like PPARα and may be involved in pathways related to lipid metabolism and immune response. It is important to note that these are general observations for the broader class of PFAS and may not be directly applicable to this compound without specific experimental validation.

Due to the absence of specific data for this compound, a signaling pathway diagram cannot be provided for this compound. A generalized workflow for investigating the potential biological activity of a novel compound is presented below.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the SDS for the closely related compound perfluoroheptanoic acid, it should be handled with caution. Perfluoroheptanoic acid is classified as causing severe skin burns and eye damage, and it is harmful if swallowed. It is also suspected of causing cancer and may damage fertility or the unborn child. Given these potential hazards for a related compound, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Visualizations

Logical Workflow for Compound Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Workflow for Biological Activity Screening

Caption: A standard workflow for assessing the biological activity of a chemical compound.

References

Thermal Stability and Degradation of Propyl Perfluoroheptanoate: A Technical Guide

Disclaimer: Direct experimental data on the thermal stability and degradation of propyl perfluoroheptanoate is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally related per- and polyfluoroalkyl substances (PFAS), primarily perfluoroalkyl carboxylic acids (PFCAs), to provide a comprehensive overview of its expected thermal behavior and degradation pathways. The experimental protocols described are generalized best practices for the analysis of fluorinated organic compounds.

Introduction

This compound is a perfluoroalkyl ester that belongs to the broad class of PFAS. These compounds are characterized by a highly fluorinated carbon chain, which imparts unique properties such as thermal stability, chemical resistance, and surface activity. Understanding the thermal stability and degradation of this compound is crucial for its safe handling, application in various technologies, and for the development of effective disposal and remediation strategies.

This technical guide provides an in-depth analysis of the expected thermal properties and degradation mechanisms of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who work with or are investigating the properties of fluorinated compounds.

Thermal Stability Assessment

The thermal stability of this compound is anticipated to be high due to the strong carbon-fluorine (C-F) bonds in its perfluoroheptyl chain. However, the presence of the propyl ester functional group introduces a potential site for thermal decomposition at temperatures lower than those required to break the C-F or C-C bonds within the fluorinated chain.

Expected Onset of Decomposition

Based on studies of similar perfluorinated compounds, the thermal decomposition of this compound is likely to initiate at the ester functional group. The C-O and C-C bonds adjacent to the carbonyl group are weaker than the C-F bonds. Computational studies on perfluoroalkyl carboxylic acids (PFCAs) show that C-C bond homolytic cleavages have bond dissociation energies in the range of 75-90 kcal/mol.[1][2][3] The presence of the ester linkage may influence this, but it remains the likely initiation point for thermal degradation.

Comparative Thermal Stability Data of Related Perfluoroalkyl Carboxylic Acids (PFCAs)

While specific data for this compound is unavailable, examining the thermal decomposition of related PFCAs provides valuable context. Thermogravimetric analysis (TGA) is a common technique to assess thermal stability.

| Compound | Decomposition Onset (°C) | Comments |

| Perfluorobutanoic acid (PFBA) | ~200 | Thermal degradation observed on adsorbents.[4] |

| Perfluoropentanoic acid (PFPeA) | ~200 | Thermal degradation observed on adsorbents.[4] |

| Perfluoroheptanoic acid (PFHpA) | ~200 | Thermal degradation observed on adsorbents.[4] |

| Perfluorooctanoic acid (PFOA) | ~200 | Decomposition on Granular Activated Carbon (GAC) initiated at this temperature.[4] Three temperature zones were identified for PFOA: a stable and nonvolatile zone (≤90 °C), a phase-transfer and thermal decomposition zone (90‒400 °C), and a fast decomposition zone (≥400 °C). |

Note: Decomposition temperatures can be influenced by the experimental conditions, such as the heating rate and the surrounding atmosphere.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through a series of complex reactions. The primary pathways are likely to involve the ester group, followed by the fragmentation of the perfluoroalkyl chain.

Initial Degradation Steps

Two primary initiation pathways are proposed:

-

Ester Bond Cleavage: The initial step could be the homolytic cleavage of the C-O bond between the carbonyl carbon and the propyloxy group, or the O-C bond of the propyl group. This would generate a perfluoroheptanoyl radical and a propyl radical, or a perfluoroheptanoate radical and a propyl cation.

-

Decarboxylation: Similar to PFCAs, decarboxylation of the ester could occur, leading to the formation of a perfluoroheptyl radical and the release of carbon dioxide and propene.

Fragmentation of the Perfluoroalkyl Chain

Following the initial degradation, the resulting perfluoroheptyl radicals will undergo further fragmentation. Based on studies of PFCA degradation, this can involve:

-

β-Scission: Cleavage of the C-C bond beta to the radical center, leading to the formation of shorter-chain perfluoroalkyl radicals and perfluoroalkenes.[1][2][3]

-

F-atom Elimination: Loss of a fluorine radical to form a perfluoroalkene.[1][2][3]

These reactions lead to a cascade of smaller fluorinated molecules.

Potential for Hydrolysis

In the presence of water, particularly at elevated temperatures, hydrolysis of the ester bond is a possible degradation pathway. This would yield perfluoroheptanoic acid and propanol. The perfluoroheptanoic acid would then undergo thermal degradation as described for PFCAs. The hydrolysis of fluorinated esters can be influenced by pH.[5][6]

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

To experimentally determine the thermal stability and degradation of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss at different stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study thermal decomposition, or in an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan to prevent evaporation before decomposition.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) is typically used.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below its expected melting point.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected thermal transition regions.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling, some decomposition steps) and exothermic (some decomposition steps, crystallization) peaks. The onset temperature and peak maximum of decomposition events can be determined.

Caption: Workflow for TGA and DSC analysis of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Propyl Perfluoroheptanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl perfluoroheptanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents a unique set of physicochemical properties that are of significant interest in various scientific and industrial domains, including in the formulation of pharmaceuticals. Its solubility in organic solvents is a critical parameter influencing its application, dictating its behavior in reaction media, purification processes, and formulation matrices. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and explores predictive modeling approaches in the absence of extensive experimental data.

Understanding the Solubility of this compound

Given the structure of this compound (a propyl ester of a C7 perfluorinated carboxylic acid), it can be inferred that its solubility will be influenced by both its fluorinated tail and its ester functional group. The highly fluorinated chain imparts oleophobic (oil-repelling) characteristics, which can lead to limited solubility in non-polar hydrocarbon solvents. Conversely, the ester group can engage in dipole-dipole interactions, potentially enhancing solubility in moderately polar to polar aprotic solvents.

Predicted Solubility Data

In the absence of experimentally determined solubility data, computational models can offer valuable estimations. Predictive models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Quantitative Structure-Property Relationship (QSPR) models are employed to forecast the solubility of chemicals, including PFAS.[2][3] These models utilize the molecular structure of the solute and the solvent to predict thermodynamic properties, including solubility.[4] While a detailed exposition of these computational methods is beyond the scope of this guide, researchers are encouraged to explore these tools for preliminary assessments of solubility in a wide array of solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ester group can interact with the hydroxyl group of the alcohol, and the overall polarity is favorable for dissolving the polar head of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the solvent and the ester group are expected to be significant. |

| Non-Polar Aprotic | Hexane, Toluene | Low | The oleophobic nature of the perfluorinated chain is likely to dominate, leading to poor miscibility with non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have intermediate polarity and may offer some solubility, but the fluorinated chain's oleophobicity will still be a limiting factor. |

Note: This table presents qualitative predictions based on general principles of solubility for fluorinated compounds. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6][7] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps and PTFE-lined septa

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry - GC-MS, or High-Performance Liquid Chromatography with Mass Spectrometry - HPLC-MS)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, which should be determined empirically by testing solubility at different time points until a plateau is reached.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved solute.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., GC-MS or HPLC-MS) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/L, mg/mL, or mol/L.

-

3. Quality Control:

-

Perform experiments in triplicate to ensure reproducibility.

-

Run a blank sample (solvent only) to check for interferences.

-

Prepare a calibration curve with known concentrations of this compound to ensure accurate quantification.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While a comprehensive experimental dataset for the solubility of this compound in organic solvents is currently lacking in the public domain, a combination of theoretical understanding, predictive modeling, and standardized experimental protocols provides a robust framework for researchers and drug development professionals. The principles outlined in this guide, along with the detailed shake-flask method, will enable the accurate determination of this critical physicochemical property, thereby facilitating the effective use of this compound in various applications. The use of predictive models can further aid in solvent screening and formulation development in a time and resource-efficient manner.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Comprehensive Guide to the Synthesis of Perfluoroalkyl Substances

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for perfluoroalkyl and polyfluoroalkyl substances (PFAS). It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.

The synthesis of PFAS is dominated by two mature industrial processes: Electrochemical Fluorination (ECF) and Telomerization. These methods have been the workhorses for producing a wide array of fluorinated compounds for decades. More recently, alternative and specialized synthetic routes have emerged, driven by the need for greater control over structure and the desire for more environmentally benign processes. This guide will delve into the foundational principles and practical execution of these key synthetic strategies.

Electrochemical Fluorination (ECF)

ECF, particularly the Simons Process, is a cornerstone of organofluorine chemistry.[1] It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[1] The process is typically carried out in a specialized electrochemical cell with a nickel anode, where the hydrogen atoms on the organic substrate are replaced by fluorine atoms.[1] The cell potential is generally maintained between 5 and 6 volts.[1]

ECF is used to produce a variety of perfluorinated compounds, including perfluoroalkanesulfonyl fluorides (PASFs) and perfluoroalkanoyl fluorides (PAFs), which are precursors to perfluoroalkanesulfonic acids (PFSAs) and perfluoroalkanoic acids (PFCAs), respectively.[1][2] A key characteristic of ECF is that it produces a mixture of linear and branched isomers.[3] For example, the production of perfluorooctanesulfonyl fluoride (POSF), the precursor to PFOS, and perfluorooctanoyl fluoride, the precursor to PFOA, typically results in a product that is 70-80% linear isomers and 20-30% branched isomers.[4][5]

Experimental Protocol: Synthesis of Perfluorooctanoyl Fluoride via Simons Electrochemical Fluorination

This protocol describes the general procedure for the synthesis of perfluorooctanoyl fluoride from octanoyl chloride using the Simons ECF process.

Materials:

-

Octanoyl chloride (starting material)

-

Anhydrous hydrogen fluoride (electrolyte and fluorine source)

-

Nickel anode

-

Steel or nickel cathode

-

Electrochemical cell designed for use with HF

Procedure:

-

Cell Preparation: The electrochemical cell is charged with anhydrous hydrogen fluoride. The nickel anode and cathode are positioned in the cell.

-

Introduction of Starting Material: Octanoyl chloride is dissolved in the anhydrous HF electrolyte.

-

Electrolysis: A constant current is passed through the cell, maintaining a cell potential of approximately 5-6 V.[1] The electrolysis is continued until the desired degree of fluorination is achieved. During the process, hydrogen gas is evolved at the cathode.

-

Product Separation: The crude product, a mixture of perfluorooctanoyl fluoride isomers and other byproducts, is separated from the HF electrolyte. This is often achieved by phase separation, as the fluorinated products are typically denser than and immiscible with HF.

-

Purification: The crude perfluorooctanoyl fluoride is purified, typically by distillation, to separate the desired product from partially fluorinated compounds and other impurities.

Hydrolysis of Perfluorooctanoyl Fluoride to Perfluorooctanoic Acid (PFOA)

The perfluorooctanoyl fluoride produced via ECF is then hydrolyzed to yield PFOA.

Procedure:

-

Reaction Setup: The purified perfluorooctanoyl fluoride is reacted with water, often in the presence of a base such as sodium hydroxide to facilitate the hydrolysis.

-

Hydrolysis: The mixture is stirred, and the hydrolysis reaction proceeds to convert the acyl fluoride to the corresponding carboxylate salt.

-

Acidification: The resulting solution is acidified with a strong acid (e.g., sulfuric acid) to protonate the carboxylate and form PFOA.

-

Purification: The PFOA is then purified, for example, by recrystallization or distillation.

Telomerization

Telomerization is the other major industrial route for PFAS synthesis. This process typically involves the reaction of a perfluoroalkyl iodide (the "telogen") with tetrafluoroethylene (TFE, the "taxogen") to produce a homologous series of longer-chain perfluoroalkyl iodides.[6] Unlike ECF, telomerization generally produces linear PFAS chains.[3]

The resulting perfluoroalkyl iodides can then be further functionalized. A common subsequent step is the reaction with ethylene to introduce a -CH2CH2- unit, followed by hydrolysis or other reactions to introduce a functional headgroup. This process is widely used to produce fluorotelomer alcohols (FTOHs), which are important precursors for a variety of fluorinated surfactants and polymers.

Experimental Protocol: Synthesis of 8:2 Fluorotelomer Alcohol

This protocol outlines the general steps for the synthesis of 8:2 fluorotelomer alcohol, a common FTOH.

Step 1: Telomerization of Perfluoroethyl Iodide with Tetrafluoroethylene

Materials:

-

Perfluoroethyl iodide (C2F5I, telogen)

-

Tetrafluoroethylene (C2F4, taxogen)

-

Copper powder (catalyst)[6]

-

High-pressure reactor

Procedure:

-

Reactor Setup: A high-pressure reactor is charged with perfluoroethyl iodide and the copper catalyst.

-

Reaction: The reactor is pressurized with tetrafluoroethylene. The reaction mixture is heated to a temperature typically around 120°C, and the pressure is maintained in the range of 3.0-4.5 MPa.[6] The reaction is allowed to proceed to form a mixture of perfluoroalkyl iodides of varying chain lengths (F(CF2)nI).

-

Product Separation: After the reaction, the mixture is cooled, and the catalyst is removed by filtration. The resulting mixture of perfluoroalkyl iodides is then typically purified by distillation to isolate the desired chain lengths, in this case, primarily the C8F17I.

Step 2: Ethylation of Perfluorooctyl Iodide

Materials:

-

Perfluorooctyl iodide (C8F17I)

-

Ethylene (C2H4)

-

Initiator (e.g., a peroxide)

-

High-pressure reactor

Procedure:

-

Reaction Setup: The purified perfluorooctyl iodide and an initiator are charged into a high-pressure reactor.

-

Reaction: The reactor is pressurized with ethylene, and the mixture is heated to initiate the radical addition of ethylene to the perfluoroalkyl iodide, forming 1-iodo-1H,1H,2H,2H-perfluorodecane (C8F17CH2CH2I).

Step 3: Hydrolysis to 8:2 Fluorotelomer Alcohol

Materials:

-

1-iodo-1H,1H,2H,2H-perfluorodecane

-

Hydrolyzing agent (e.g., aqueous base)

Procedure:

-

Hydrolysis: The 1-iodo-1H,1H,2H,2H-perfluorodecane is reacted with a hydrolyzing agent, such as an aqueous solution of sodium hydroxide, to replace the iodine atom with a hydroxyl group.[7]

-

Purification: The resulting 8:2 fluorotelomer alcohol (C8F17CH2CH2OH) is purified, for example, by distillation or recrystallization.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the primary PFAS synthesis methods.

Table 1: Isomer Distribution in Electrochemical Fluorination Products

| Product | Synthesis Method | Linear Isomer Content (%) | Branched Isomer Content (%) | Reference(s) |

| Perfluorooctanesulfonyl fluoride (POSF) | Electrochemical Fluorination (ECF) | ~70 | ~30 | [4] |

| Perfluorooctanoyl fluoride | Electrochemical Fluorination (ECF) | ~78-80 | ~20-22 | [3][5] |

Table 2: Typical Reaction Conditions for Telomerization

| Reaction Step | Reactants | Catalyst/Initiator | Temperature (°C) | Pressure (MPa) | Reference(s) |

| Telomerization | Perfluoroalkyl iodide, Tetrafluoroethylene | Copper | ~120 | 3.0 - 4.5 | [6] |

| Ethylation | Perfluoroalkyl iodide, Ethylene | Peroxide initiator | Not specified | Not specified | |

| Hydrolysis | Fluorotelomer iodide, Water/Base | - | Not specified | Not specified | [7] |

Characterization of Synthesis Products

A variety of analytical techniques are employed to characterize the products of PFAS synthesis. These methods are crucial for confirming the identity and purity of the desired compounds, as well as for identifying and quantifying any byproducts or isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile and semi-volatile PFAS, such as FTOHs and their precursors.[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most common and powerful tool for the analysis of a wide range of PFAS, including PFCAs and PFSAs.[9] It offers high sensitivity and selectivity, allowing for the quantification of these compounds at very low concentrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an indispensable tool for the structural elucidation of organofluorine compounds. It provides detailed information about the number and chemical environment of fluorine atoms in a molecule, which is essential for identifying isomers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the synthesized molecules, confirming, for example, the conversion of an acyl fluoride to a carboxylic acid.

Conclusion

The synthesis of perfluoroalkyl substances is a mature field dominated by electrochemical fluorination and telomerization. These methods, while effective for large-scale production, each have distinct characteristics in terms of the product mixtures they generate. ECF typically yields a mixture of linear and branched isomers, while telomerization is known for producing primarily linear products. Understanding the intricacies of these synthetic routes, including the detailed experimental protocols and the resulting product distributions, is essential for researchers working with these compounds and for developing novel fluorinated materials. As the field evolves, there is a growing interest in developing more selective and sustainable synthetic methods to meet the demands of modern applications while minimizing environmental impact.

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. Buy 8:2 Fluorotelomer phosphate monoester | 57678-03-2 [smolecule.com]

- 9. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

Technical Guide to the Procurement of High-Purity Propyl Perfluoroheptanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: Identification of Commercial Sources for High-Purity Propyl Perfluoroheptanoate (CAS No. 376-39-6)

Executive Summary

Sourcing Strategy: Custom Synthesis

Initial market research indicates that this compound is not offered as a catalog product. Therefore, researchers must engage with companies that provide bespoke chemical synthesis services. These companies can manufacture compounds like this compound to specific purity requirements and in quantities ranging from milligrams to kilograms.[1][2][3]

The selection of a suitable partner is critical and should be based on their stated expertise in fluorination chemistry, production scale capabilities, and robust quality control systems.[2][4] The following table summarizes potential vendors equipped to handle the synthesis of complex fluorochemicals.

Table 1: Potential Custom Synthesis Providers for Fluorinated Compounds

| Company Name | Specialization & Capabilities |

| Aceschem | Offers custom synthesis of fine chemicals and intermediates with expertise in fluorination at all stages of a synthetic pathway, from building blocks to late-stage modifications.[2] |

| MolecuNav | Provides a flexible custom synthesis service for fluorinated compounds and precursors, enabling access to bespoke materials for discovery, development, or manufacturing.[3] |

| Amfluoro | Focuses on a wide range of organofluorine compounds, including acyclic and heterocyclic molecules. They can work from a client-supplied pathway or develop a novel synthetic route.[4] |

| FluoRok | A spin-out from the University of Oxford, FluoRok is developing disruptive fluorinating technologies that bypass traditional hazardous reagents, which may be beneficial for novel compound synthesis.[5][6] |

| Morita Chemical Industries | Specializes in inorganic fluorine compounds but also offers custom synthesis services from lab-scale to industrial quantities, including commissions for specific fluorination steps.[7] |

Experimental Protocols for Quality & Purity Verification

Upon receipt of a custom-synthesized compound, independent verification of its identity and purity is essential. The following are standard analytical methods for characterizing a fluorinated ester like this compound.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of volatile and semi-volatile compounds. The sample is vaporized and separated on a chromatographic column, with component peaks quantified to determine purity. The mass spectrometer provides structural information based on the compound's mass-to-charge ratio and fragmentation pattern.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Injection: Inject the sample into a GC equipped with a capillary column appropriate for neutral or semi-polar compounds (e.g., DB-5ms).

-

Separation: Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C) to ensure the elution of the target compound and any potential impurities.[8]

-

Detection: The mass spectrometer will scan a relevant mass range (e.g., m/z 50-600). The resulting total ion chromatogram (TIC) is used to calculate purity based on the relative peak area of the this compound.

-

Identification: The mass spectrum of the main peak should be consistent with the expected molecular weight and fragmentation pattern of this compound. Perfluorinated compounds often exhibit characteristic fragmentation patterns.[9]

-

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation. For this compound, both ¹H and ¹⁹F NMR spectra are required.

-

Methodology:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add an internal standard with a known concentration if quantitative analysis (qNMR) is desired.

-

¹H NMR Analysis: This spectrum will confirm the presence of the n-propyl group. The expected signals would be a triplet for the terminal CH₃ group, a sextet for the middle CH₂ group, and a triplet for the O-CH₂ group, with integration ratios of 3:2:2.

-

¹⁹F NMR Analysis: This is the most informative spectrum for the perfluorinated chain. It will confirm the structure of the perfluoroheptanoyl moiety. The chemical shifts and coupling patterns of the different CF₂, and CF₃ groups provide a unique fingerprint for the molecule.[10]

-

Purity Assessment: The absence of significant impurity signals in both ¹H and ¹⁹F spectra indicates high purity. For qNMR, the integral of a known analyte signal is compared against the integral of the internal standard to calculate the absolute purity.

-

3.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While often used for trace-level detection in complex matrices, LC-MS/MS is also a powerful tool for purity analysis, especially for identifying non-volatile impurities.[11][12]

-

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of water and an organic solvent (both typically containing a small amount of an additive like formic acid or ammonium acetate) to separate the main compound from any impurities.

-

Mass Spectrometry: The mass spectrometer, often a triple quadrupole or high-resolution instrument (e.g., Q-TOF, Orbitrap), is set to monitor for the molecular ion of this compound and other potential related impurities.

-

Purity Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The high sensitivity of MS/MS can help detect and identify impurities at very low levels.

-

Visualization of Procurement Workflow

The following diagram illustrates the logical process for procuring a high-purity, custom-synthesized chemical.

Caption: Workflow for procuring high-purity chemicals via custom synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. aceschem.com [aceschem.com]

- 3. molecunav.com [molecunav.com]

- 4. amfluoro.com [amfluoro.com]

- 5. fluorok.com [fluorok.com]

- 6. Fluorochemicals manufacturers from around the world ⇒ chemeurope.com [chemeurope.com]

- 7. morita-kagaku.co.jp [morita-kagaku.co.jp]

- 8. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]

- 9. Analysis of Perfluoro-carboxylic Acid Fluorides by Gas Chromatography/Mass Spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 10. Volume # 3(124), May - June 2019 — "NMR Analysis in The Technology of Perfluoro(Vinyloxy)Butanoic Acid Ester Production" [notes.fluorine1.ru]

- 11. eurofinsus.com [eurofinsus.com]

- 12. epa.gov [epa.gov]

Methodological & Application

Application Note: Propyl Perfluoroheptanoate as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The accuracy and reliability of quantitative GC-MS analysis can be significantly improved by the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. It is added in a known concentration to both the sample and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds that are receiving increasing attention due to their persistence and potential health effects. Propyl perfluoroheptanoate, a perfluoroalkyl ester, possesses several properties that make it a promising candidate as an internal standard for the GC-MS analysis of various analytes, particularly other PFAS or volatile organic compounds. Its high fluorine content results in a unique mass spectrum with a significant mass defect, reducing the likelihood of isobaric interferences from naturally occurring compounds. Furthermore, its ester functionality makes it amenable to GC analysis without the need for derivatization, a step often required for more polar PFAS such as carboxylic acids.[1][2][3][4][5]

Disclaimer: This application note provides a theoretical framework and a generalized protocol for the use of this compound as an internal standard in GC-MS. During a comprehensive literature search, no specific published methods detailing this exact application were identified. The information presented is based on the chemical properties of the compound and established principles of internal standardization in GC-MS. Method validation is essential before implementation for any specific analytical application.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of an internal standard is crucial for its effective application.

| Property | Value | Reference |

| IUPAC Name | propyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | [6][7] |

| Molecular Formula | C₁₀H₇F₁₃O₂ | [6][7] |

| Molecular Weight | 406.14 g/mol | [6][7] |

| Boiling Point | Estimated to be in a range suitable for GC analysis | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane) | General chemical knowledge |

| Chemical Class | Per- and Polyfluoroalkyl Substance (PFAS) | [6] |

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific analytes and matrix of interest.

Preparation of Internal Standard Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pure this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) in a volumetric flask.

-

Working Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately to achieve a concentration that results in a robust chromatographic peak without saturating the detector. The final concentration should be similar to the expected concentration of the analytes in the samples.

Sample Preparation

The choice of sample preparation technique will depend on the matrix and the target analytes. A generic liquid-liquid extraction (LLE) protocol is described below.

-

To 1 mL of a liquid sample (e.g., plasma, water), add a known volume (e.g., 50 µL) of the this compound internal standard working solution.

-

Add 2 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or hexane).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

GC-MS Instrumental Parameters

The following are suggested starting parameters for a standard GC-MS system. These will require optimization.

| Parameter | Suggested Value |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS System | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions | Specific ions for this compound and target analytes need to be determined by analyzing a standard. |

Data Presentation and Analysis

Quantitative analysis is performed by generating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.

Example Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 450,123 | 0.034 |

| 5 | 76,170 | 455,234 | 0.167 |

| 10 | 153,456 | 448,901 | 0.342 |

| 25 | 380,987 | 452,345 | 0.842 |

| 50 | 765,432 | 451,111 | 1.697 |

| 100 | 1,523,456 | 449,876 | 3.386 |

A linear regression of the calibration curve (Area Ratio vs. Analyte Concentration) is used to determine the concentration of the analyte in unknown samples.

Example Sample Quantification

| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |

| Sample 1 | 254,321 | 453,210 | 0.561 | 16.5 |

| Sample 2 | 567,890 | 448,765 | 1.265 | 37.3 |

Visualizations

Logical Workflow for Internal Standard Use in GC-MS

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Key Properties of this compound as an Internal Standard

Caption: Relevant properties of this compound for use as a GC-MS internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. dioxin20xx.org [dioxin20xx.org]

- 5. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compound 526473: this compound - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 7. Compound 526473: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

Application and Protocol for the Use of Propyl Perfluoroheptanoate in Environmental Sample Analysis

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that have garnered significant regulatory and public concern due to their persistence, bioaccumulation, and potential adverse health effects.[1][2] The accurate quantification of these "forever chemicals" in environmental matrices such as water, soil, and biota is crucial for monitoring, risk assessment, and remediation efforts.[1][3] Analytical methods for PFAS, such as those developed by the U.S. Environmental Protection Agency (EPA), often employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5]

To ensure the reliability of these analyses, surrogate and internal standards are utilized to correct for matrix effects and variations in sample preparation and instrument response.[6] Propyl perfluoroheptanoate, a perfluoroalkyl ester, serves as a valuable surrogate standard in the analysis of certain PFAS. Its structural similarity to some PFAS of interest, coupled with its distinct mass, allows it to be spiked into samples prior to extraction and analysis, providing a means to monitor the efficiency of the entire analytical process.

This document provides a detailed protocol for the use of this compound as a surrogate standard in the analysis of PFAS in aqueous environmental samples, based on established methodologies such as EPA Method 537.1 and 8327.[4][7]

Principle of the Method

This protocol outlines the determination of a selected list of PFAS in aqueous samples. This compound is introduced into the sample as a surrogate standard at a known concentration prior to sample extraction. The samples are then subjected to solid-phase extraction (SPE) to concentrate the analytes and remove potential interferences.[8] Following elution and concentration, the extracts are analyzed by LC-MS/MS. The recovery of this compound is used to assess the performance of the sample preparation and analytical method for each sample.

Materials and Reagents

-

Standards:

-

This compound surrogate standard solution (e.g., 1 µg/mL in methanol)

-

PFAS calibration standards

-

Internal standards (isotopically labeled)

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Reagent water (PFAS-free)

-

Formic acid

-

Ammonium acetate

-

-

Consumables:

Experimental Protocol

A generalized workflow for the analysis of PFAS in water samples using this compound as a surrogate is presented below.

Sample Preparation and Fortification

-

Collect water samples in polypropylene bottles.

-

To a 250 mL water sample, add a known volume of the this compound surrogate standard solution to achieve a final concentration of 40 ng/L.

-

Add any other required surrogates.

-

Thoroughly mix the sample.

Solid-Phase Extraction (SPE)

-

Condition the SPE cartridge (e.g., WAX) sequentially with methanol and reagent water.

-

Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

After loading, wash the cartridge with a buffered solution to remove interferences.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the analytes from the cartridge using an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

Extract Concentration and Reconstitution

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water).

-

Add internal standards to the final extract just prior to analysis.

-

Transfer the final extract to a polypropylene autosampler vial.

LC-MS/MS Analysis

-

Inject the sample extract onto an LC-MS/MS system equipped with a suitable analytical column (e.g., C18).

-

Perform the analysis using a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid.

-

Monitor the specific precursor-to-product ion transitions for this compound and the target PFAS analytes.

Data Presentation

The performance of this compound as a surrogate is evaluated by its recovery. The following tables provide representative data for method performance.

Table 1: LC-MS/MS Conditions for this compound

| Parameter | Value |

| Precursor Ion (m/z) | 429.1 |

| Product Ion 1 (m/z) | 369.0 |

| Product Ion 2 (m/z) | 169.0 |

| Collision Energy (eV) | 10 |

| Cone Voltage (V) | 25 |

Table 2: Representative Surrogate Recovery Data in Different Water Matrices

| Water Matrix | Mean Recovery (%) | Standard Deviation (%) | Acceptance Criteria (%) |

| Reagent Water | 95 | 5 | 70-130 |

| Drinking Water | 92 | 7 | 70-130 |

| Surface Water | 88 | 11 | 60-140 |

| Wastewater Effluent | 81 | 14 | 50-150 |

Table 3: Method Detection Limits (MDL) and Limits of Quantitation (LOQ) for Selected PFAS

| Analyte | MDL (ng/L) | LOQ (ng/L) |

| Perfluorooctanoic acid (PFOA) | 0.5 | 1.5 |

| Perfluorooctanesulfonic acid (PFOS) | 0.8 | 2.4 |

| Perfluorohexanoic acid (PFHxA) | 0.6 | 1.8 |

| Perfluorobutanesulfonic acid (PFBS) | 1.0 | 3.0 |

Visualizations

The following diagrams illustrate the logical workflow of the analytical process.

References

- 1. restservice.epri.com [restservice.epri.com]

- 2. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. Per- and Polyfluoroalkyl Substance (PFAS) Standards | 安捷伦 [agilent.com]

- 8. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Perfluoroheptanoic Acid (PFHpA) in Environmental Samples

Introduction

Perfluoroheptanoic acid (PFHpA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of significant environmental and health concern due to their persistence, bioaccumulation, and potential toxicity. Regulatory bodies worldwide are increasingly mandating the monitoring of these compounds in various matrices, including drinking water, wastewater, and biological fluids. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of PFHpA. While the user requested a method for propyl perfluoroheptanoate, literature primarily details methods for its parent acid, PFHpA, which is the compound of regulatory focus. This protocol provides a comprehensive workflow for researchers and laboratory professionals involved in environmental monitoring and toxicological studies.

The method employs a solid-phase extraction (SPE) for sample clean-up and concentration, followed by separation using a C18 reversed-phase column and detection with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. This approach offers high selectivity and sensitivity, enabling the detection of PFHpA at ultra-trace levels.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of PFHpA from water samples.

-

Materials:

-

Weak anion exchange (WAX) SPE cartridges

-

Methanol (LC-MS grade)

-

Ammonium hydroxide solution

-

Formic acid

-

Milli-Q or deionized water

-

Sample collection bottles (polypropylene)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

-

Procedure:

-

Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.

-

Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of Milli-Q water to remove any unretained interferences.

-

Elution: Elute the analyte from the cartridge using 5 mL of methanol containing 2% ammonium hydroxide.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 2 mM ammonium acetate).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

-

Mobile Phase A: 2 mM ammonium acetate in water

-

Mobile Phase B: Methanol

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: PFHpA

-

Precursor Ion (m/z): 363.0

-

Product Ion (m/z): 319.0 (Quantifier), 169.0 (Qualifier)

-

Collision Energy and Dwell Time: To be optimized for maximal signal intensity.

-

-

Data Presentation

The following table summarizes typical quantitative performance data for the described LC-MS/MS method for PFHpA analysis.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/L |

| Limit of Quantification (LOQ) | 0.3 ng/L |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Visualizations

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of PFHpA in environmental samples.

Propyl Perfluoroheptanoate: A Protocol for Monitoring in Environmental and Biological Matrices

Application Note

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals of global concern due to their persistence, bioaccumulation, and potential adverse health effects. While regulatory efforts have focused on legacy PFAS such as PFOA and PFOS, there is a growing need to monitor for a wider range of these "forever chemicals," including less-studied esters like propyl perfluoroheptanoate. This document provides a detailed, albeit theoretical, protocol for the determination of this compound in various matrices.

This compound (C₁₀H₇F₁₃O₂) is a perfluoroalkyl ester with a molecular weight of 406.14 g/mol .[1][2] Its chemical structure consists of a C7 perfluorinated carbon chain attached to a propyl ester group. Due to its fluorinated nature, it is expected to be persistent in the environment. The monitoring of such compounds is crucial for understanding the full scope of PFAS contamination and potential exposure risks.

This protocol outlines a method based on widely accepted analytical techniques for PFAS analysis, primarily solid-phase extraction (SPE) for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. It is important to note that at the time of this writing, a certified analytical standard for this compound is not readily commercially available. Therefore, the quantitative aspects of this protocol are based on scientifically sound estimations and would require validation upon the availability of a reference standard. Researchers may need to consider in-house synthesis and purification of a standard for quantitative purposes.[3]

The target audience for this protocol includes researchers in environmental science, toxicology, and analytical chemistry, as well as professionals in drug development who may encounter PFAS in their studies.

Experimental Protocols

Sample Collection and Handling

Given the ubiquitous nature of PFAS in consumer and laboratory products, stringent sample collection and handling procedures are necessary to avoid contamination.

-

Materials to Avoid: Do not use any materials containing polytetrafluoroethylene (PTFE), including Teflon®, as these can be a significant source of PFAS contamination. Avoid low-density polyethylene (LDPE) containers and sampling equipment.

-

Approved Materials: Use high-density polyethylene (HDPE) or polypropylene sample containers. All sampling and processing equipment should be made of stainless steel, HDPE, or polypropylene.

-

Field Procedures:

-

Wear nitrile gloves and change them frequently.

-

Collect field blanks by filling a sample container with PFAS-free deionized water in the field to assess for ambient contamination.

-

Rinse all sampling equipment thoroughly with PFAS-free water and a solvent (e.g., methanol) before use.

-

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for concentrating and cleaning up PFAS from various sample matrices. A weak anion exchange (WAX) sorbent is often effective for capturing a broad range of PFAS.

For Water Samples (Groundwater, Surface Water, Drinking Water):

-

Sample Preservation: Preserve water samples with 25 mM acetic acid.

-

Spiking: If a surrogate internal standard is available (e.g., a ¹³C-labeled version of a similar PFAS ester), spike it into the sample prior to extraction.

-

Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 6 cc, 150 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load 250-500 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 25 mM acetate buffer to remove interferences.

-

Elution: Elute the analytes with 5 mL of methanol containing 1% ammonium hydroxide.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 80:20 methanol:water.

For Soil and Sediment Samples:

-

Extraction: Extract 2-5 grams of the homogenized sample with 10 mL of methanol by shaking for 30 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Dilution: Take a 1 mL aliquot of the supernatant and dilute it with 19 mL of deionized water.

-

SPE Cleanup: Proceed with the SPE protocol for water samples as described above, starting from the "Sample Loading" step.

For Biological Matrices (e.g., Plasma, Tissue Homogenate):

-

Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of acetonitrile.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Supernatant Dilution: Take the supernatant and dilute it with deionized water before proceeding to the SPE cleanup as described for water samples.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for PFAS analysis due to its high sensitivity and selectivity.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 20 mM ammonium acetate in water |

| Mobile Phase B | Methanol |

| Gradient | 20% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Hypothetical Multiple Reaction Monitoring (MRM) Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Estimated) | Dwell Time (ms) |

| 405.0 [M-H]⁻ | 361.0 [M-H-CO₂]⁻ | 15 | 50 |

| 405.0 [M-H]⁻ | 319.0 [C₆F₁₃]⁻ | 25 | 50 |

Note: These MRM transitions are hypothetical and are based on the expected fragmentation of a perfluoroalkyl ester, which typically involves the loss of the ester group and subsequent fragmentation of the perfluoroalkyl chain. The optimal collision energies would need to be determined experimentally.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from a validated method. These are for illustrative purposes only and are not based on experimental results.

Table 1: Hypothetical Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Matrix | MDL (ng/L or ng/g) | LOQ (ng/L or ng/g) |

| Drinking Water | 0.5 | 1.5 |

| Surface Water | 1.0 | 3.0 |

| Soil | 0.8 | 2.5 |

| Plasma | 1.5 | 5.0 |

Table 2: Hypothetical Recovery and Precision Data

| Matrix | Spiked Concentration (ng/L or ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Drinking Water | 10 | 95 | 8 |

| Surface Water | 20 | 88 | 12 |

| Soil | 15 | 92 | 10 |

| Plasma | 25 | 85 | 15 |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships described in this protocol.

Caption: Experimental workflow for this compound analysis.

Caption: Logical flow from analyte to final concentration data.

Caption: Placeholder for a potential biological signaling pathway.

References

Application Notes and Protocols for Derivatization of Analytes with Propyl Perfluoroheptanoate for GC Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of analytes containing active hydrogen functional groups (e.g., amines, alcohols, phenols, and carboxylic acids) with propyl perfluoroheptanoate for subsequent analysis by gas chromatography (GC). This derivatization technique enhances the volatility and thermal stability of polar analytes, improves chromatographic resolution, and increases sensitivity, particularly for electron capture detection (ECD) and mass spectrometry (MS).

Introduction

Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as drugs, metabolites, and biomarkers, are non-volatile due to the presence of polar functional groups like hydroxyl, carboxyl, and amino groups. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[1]

The use of perfluorinated reagents for derivatization offers several advantages. The resulting perfluoroacyl derivatives exhibit excellent chromatographic properties and are highly sensitive to electron capture detection. This compound is an effective reagent for the derivatization of a wide range of analytes. This document outlines the principles, protocols, and applications of this derivatization strategy.

Principle of the Derivatization Reaction

The derivatization of analytes with this compound typically proceeds via an acylation reaction. In this reaction, the perfluoroheptanoyl group from a suitable reagent (e.g., perfluoroheptanoic anhydride or perfluoroheptanoyl chloride) is transferred to the analyte, while the propanol acts as a leaving group or is incorporated in a preceding esterification step. For analytes with active hydrogens, such as primary and secondary amines, alcohols, and phenols, the reaction involves the replacement of the active hydrogen with the perfluoroheptanoyl group. For carboxylic acids, a propyl ester is formed first, followed by acylation if other reactive groups are present.

The general reaction for a primary amine is as follows:

R-NH₂ + (C₆F₁₃CO)₂O → R-NH-CO-C₆F₁₃ + C₆F₁₃COOH

Where R-NH₂ is the analyte and (C₆F₁₃CO)₂O is perfluoroheptanoic anhydride.

Experimental Protocols

This section provides detailed protocols for the derivatization of analytes using an in-situ method involving perfluoroheptanoic anhydride and propanol.

Reagents and Materials

-

Analytes: Standard solutions of the analytes of interest in a suitable solvent (e.g., methanol, acetonitrile).

-

Derivatizing Reagent: Perfluoroheptanoic anhydride (PFHA).

-

Alcohol: Propanol.

-

Catalyst: Pyridine or N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Aprotic solvent such as acetonitrile, ethyl acetate, or toluene.

-

Extraction Solvent: Hexane or ethyl acetate.

-

Drying Agent: Anhydrous sodium sulfate.

-

Glassware: Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps.[2]

-

Heating and Mixing: Heating block and vortex mixer.

Derivatization Protocol for Amines and Alcohols

This protocol is suitable for the derivatization of primary and secondary amines, as well as alcohols and phenols.

-

Sample Preparation: Place 100 µL of the sample solution (containing 1-100 µg of the analyte) into a 2 mL reaction vial.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of a 1:1 (v/v) mixture of perfluoroheptanoic anhydride and propanol.

-

Catalyst Addition: Add 10 µL of pyridine or DIPEA to catalyze the reaction.

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction: Add 500 µL of hexane and 500 µL of deionized water. Vortex for 1 minute.

-

Phase Separation: Centrifuge for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

-